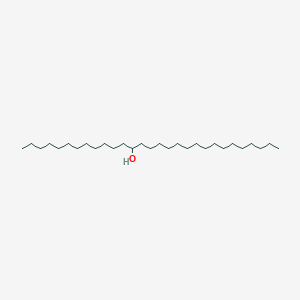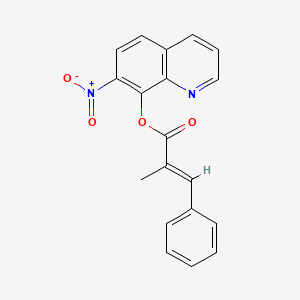
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 7th position of the quinoline ring and an ester linkage connecting the quinoline moiety to a phenylprop-2-enoate group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate typically involves a multi-step process. One common method includes the nitration of quinoline to introduce the nitro group at the 7th position, followed by esterification to attach the phenylprop-2-enoate moiety. The reaction conditions often involve the use of strong acids for nitration and catalytic amounts of acid or base for the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various ester or amide derivatives.
科学研究应用
Chemistry
In chemistry, (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The quinoline moiety can exhibit fluorescence, making it useful for imaging and tracking biological processes at the cellular level.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitro group and the quinoline ring can impart biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA or interact with proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (7-nitroquinolin-8-yl) (E)-3-(2-chlorophenyl)-2-methylprop-2-enoate
- (7-nitroquinolin-8-yl) (E)-2-methyl-3-(2-nitrophenyl)prop-2-enoate
- (7-nitroquinolin-8-yl) (E)-2-methyl-3-(4-methylphenyl)prop-2-enoate
Uniqueness
What sets (7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate apart from similar compounds is its specific substitution pattern and the presence of the phenylprop-2-enoate moiety. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
29007-28-1 |
|---|---|
分子式 |
C19H14N2O4 |
分子量 |
334.3 g/mol |
IUPAC 名称 |
(7-nitroquinolin-8-yl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H14N2O4/c1-13(12-14-6-3-2-4-7-14)19(22)25-18-16(21(23)24)10-9-15-8-5-11-20-17(15)18/h2-12H,1H3/b13-12+ |
InChI 键 |
XYOVSNKOPJEENH-OUKQBFOZSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
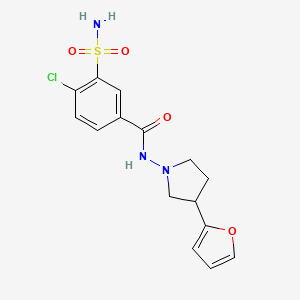
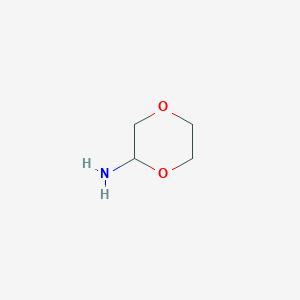
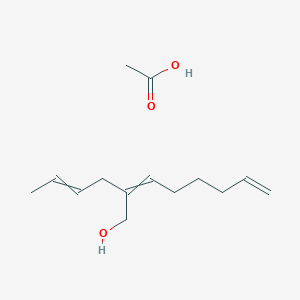
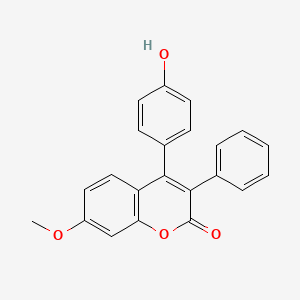
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
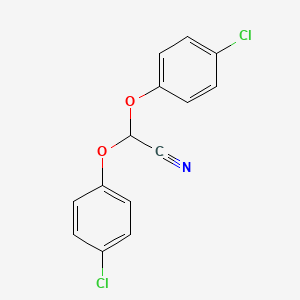
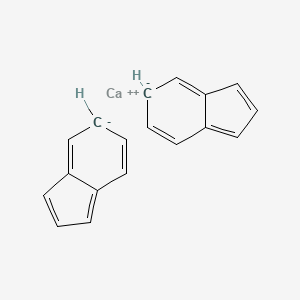
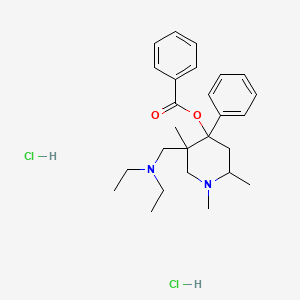
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
